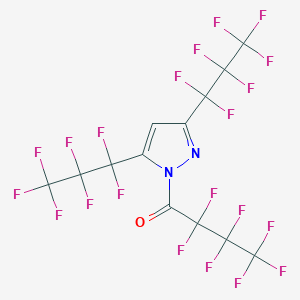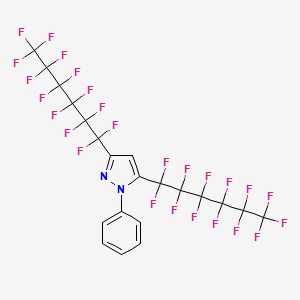
(1S,E)-(-)-Camphorquinone 3-oxime
概要
説明
(1S,E)-(-)-Camphorquinone 3-oxime is an organic compound derived from camphorquinone It is characterized by the presence of an oxime functional group attached to the camphorquinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,E)-(-)-Camphorquinone 3-oxime typically involves the reaction of camphorquinone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:
Starting Material: Camphorquinone
Reagent: Hydroxylamine hydrochloride
Solvent: Ethanol or methanol
Reaction Conditions: The reaction mixture is heated under reflux for several hours to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1S,E)-(-)-Camphorquinone 3-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amines
Substitution: Various substituted oxime derivatives
科学的研究の応用
(1S,E)-(-)-Camphorquinone 3-oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,E)-(-)-Camphorquinone 3-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Camphorquinone: The parent compound, lacking the oxime group.
Camphorquinone 3-hydrazone: Similar structure with a hydrazone group instead of an oxime.
Camphorquinone 3-thiosemicarbazone: Contains a thiosemicarbazone group.
Uniqueness
(1S,E)-(-)-Camphorquinone 3-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
251645-83-7 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
(1S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/t6?,10-/m1/s1 |
InChIキー |
YRNPDSREMSMKIY-PHUNFMHTSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
異性体SMILES |
C[C@]12CCC(C1(C)C)C(=NO)C2=O |
正規SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]propanamide](/img/structure/B3040825.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)

![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
![N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3040838.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)




![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)
